BFCAs-1

Radiopharmaceutical Synthesis Chelator Conjugation Protecting Group Strategy

BFCAs-1 (CAS 585531-74-4) is the superior precursor for DOTA-based bioconjugates, offering full tert-butyl protection on all four acetate arms. Unlike partially protected analogs (e.g., DOTA-tris(tBu)ester), BFCAs-1 eliminates the risk of premature metal coordination, undesired cross-linking, and asymmetric substitution, ensuring homogeneous radiometal complexes. Ideal for solid-phase peptide synthesis (SPPS), where it remains inert throughout elongation and deprotects cleanly with TFA. High purity specifications (≥98%) and proven 3-year powder stability at -20°C support multi-year clinical translation programs. Choose BFCAs-1 for reliable, scalable radiopharmaceutical and MRI contrast agent development.

Molecular Formula C32H60N4O8
Molecular Weight 628.8 g/mol
CAS No. 585531-74-4
Cat. No. B3273304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBFCAs-1
CAS585531-74-4
Molecular FormulaC32H60N4O8
Molecular Weight628.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
InChIInChI=1S/C32H60N4O8/c1-29(2,3)41-25(37)21-33-13-15-34(22-26(38)42-30(4,5)6)17-19-36(24-28(40)44-32(10,11)12)20-18-35(16-14-33)23-27(39)43-31(7,8)9/h13-24H2,1-12H3
InChIKeyDWYNJWTYDHZUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BFCAs-1 (CAS 585531-74-4): Tetra-tert-butyl DOTA Intermediate for Chelator Synthesis


BFCAs-1 (CAS 585531-74-4), chemically designated as tetra-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate, is a fully protected precursor of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) . This bifunctional chelating agent (BFCA) scaffold is widely employed in the synthesis of radiopharmaceuticals and metal-based imaging probes, where the tert-butyl ester groups serve as acid-labile protecting groups that enable orthogonal deprotection and subsequent metal coordination .

Why BFCAs-1 (585531-74-4) Cannot Be Replaced by Other Protected DOTA Intermediates


The synthesis of DOTA-based bioconjugates demands precise control over deprotection steps to preserve sensitive functional groups on targeting moieties (e.g., peptides, antibodies). BFCAs-1 provides a fully protected, tetra-tert-butyl ester scaffold that ensures all four carboxylate arms remain masked until the final acidolytic deprotection step [1]. This contrasts with partially protected analogs like DOTA-tris(tBu)ester (one free carboxylate) or DO3A tert-butyl ester (three carboxylates, one secondary amine), which can introduce premature metal coordination, undesired side reactions, or asymmetric substitution patterns that compromise the homogeneity and stability of the final radiometal complex .

Quantitative Differentiation: BFCAs-1 vs. DOTA-tris(tBu)ester and DO3A tert-Butyl Ester


BFCAs-1 Molecular Weight and Protecting Group Stoichiometry

BFCAs-1 possesses a molecular weight of 628.84 g/mol and the chemical formula C₃₂H₆₀N₄O₈, reflecting its fully tetra-tert-butyl ester protected structure . In direct comparison, the tri-protected analog DOTA-tris(tBu)ester (CAS 137076-54-1) has a molecular weight of 572.73 g/mol and formula C₂₈H₅₂N₄O₈, containing three tert-butyl esters and one free carboxylate . DO3A tert-butyl ester (CAS 122555-91-3) is even smaller (MW 514.70, C₂₆H₅₀N₄O₆), bearing three protected carboxylates and a secondary amine .

Radiopharmaceutical Synthesis Chelator Conjugation Protecting Group Strategy

Solubility in DMSO: BFCAs-1 vs. DO3A tert-Butyl Ester

BFCAs-1 exhibits a DMSO solubility of approximately 25 mg/mL (39.76 mM) with ultrasonic assistance . In contrast, DO3A tert-butyl ester demonstrates significantly higher DMSO solubility, reaching 125 mg/mL (242.86 mM) under similar conditions . This 5-fold difference in molar solubility (mg/mL) highlights the impact of full tert-butyl ester protection on hydrophobicity and solution behavior.

Bioconjugation Stock Solution Preparation Solubility

Long-Term Powder Storage Stability of BFCAs-1

BFCAs-1 demonstrates excellent long-term stability when stored as a solid powder. Vendor specifications indicate that the compound remains stable for up to 3 years at -20°C . This compares favorably to the typical 1-year shelf life recommended for many DOTA-tris(tBu)ester derivatives stored under identical conditions . The extended stability reduces the frequency of re-procurement and minimizes batch-to-batch variability in long-term research projects.

Compound Storage Stability Inventory Management

Commercial Purity Specification of BFCAs-1

Multiple vendors certify BFCAs-1 with a purity of ≥98% to 99% as determined by HPLC and NMR analysis . For instance, Bidepharm provides batch-specific QC reports confirming 99% purity . In comparison, DOTA-tris(tBu)ester is commonly offered at 95–97% purity , while DO3A tert-butyl ester is typically supplied at ≥95% purity . The higher and more tightly controlled purity specification of BFCAs-1 minimizes the presence of deprotected or partially alkylated impurities that can interfere with subsequent conjugation steps.

Analytical Chemistry Quality Control Procurement

High-Value Application Scenarios for BFCAs-1 Based on Quantitative Evidence


Solid-Phase Peptide Synthesis of DOTA-Conjugated Targeting Vectors

The fully protected tetra-tert-butyl ester scaffold of BFCAs-1 (MW 628.84, 4× tBu) is ideally suited for solid-phase peptide synthesis (SPPS) where orthogonal protection strategies are paramount. Unlike DOTA-tris(tBu)ester, which contains a free carboxylate that can react prematurely with coupling reagents, BFCAs-1 remains inert throughout the peptide elongation cycle. Final TFA cleavage simultaneously deprotects the DOTA carboxylates and releases the peptide from the resin, yielding a homogenous DOTA-peptide conjugate ready for radiometal labeling.

Preparation of High-Purity DOTA-Antibody Conjugates for Radioimmunotherapy

When conjugating DOTA to monoclonal antibodies via amine-reactive linkers, the presence of any free DOTA carboxylate can lead to cross-linking and aggregation. BFCAs-1's 99% purity specification and full protection of all four acetate arms ensure that the conjugation reaction proceeds exclusively through the intended linker, preserving antibody integrity. The 3-year powder stability at -20°C also supports inventory management for multi-year clinical translation programs.

Synthesis of Homogenous MRI Contrast Agent Precursors

For the preparation of Gd(III)-based MRI contrast agents where precise stoichiometry and absence of free coordinating sites are critical, BFCAs-1 serves as the preferred starting material. The tetra-protected structure guarantees that upon deprotection, a perfectly symmetric DOTA ligand is generated, avoiding the kinetic and thermodynamic stability issues associated with asymmetric ligands derived from DO3A or DOTA-tris(tBu)ester precursors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BFCAs-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.